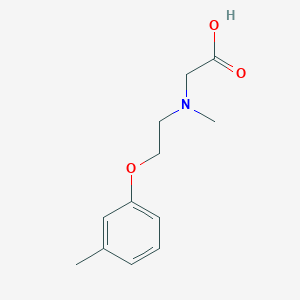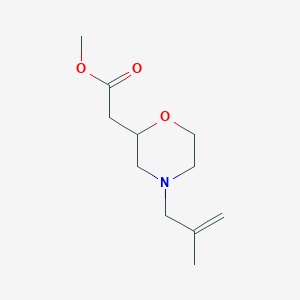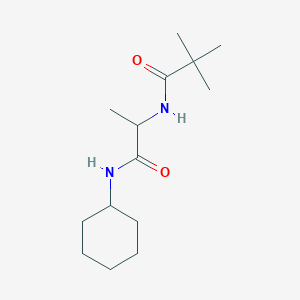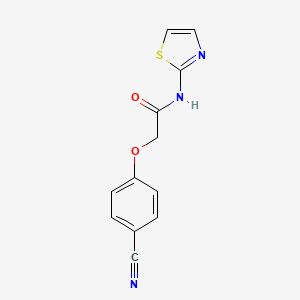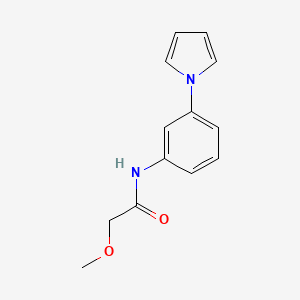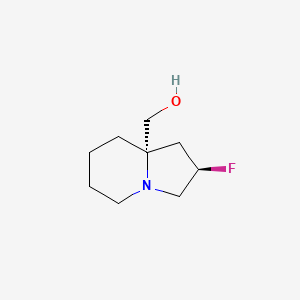
((2R,8aS)-2-Fluorooctahydroindolizin-8a-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2R,8AS)-2-fluorohexahydroindolizin-8a(1H)-yl)methanol is a fluorinated organic compound that belongs to the class of hexahydroindolizines This compound is characterized by its unique structure, which includes a fluorine atom and a hexahydroindolizine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,8AS)-2-fluorohexahydroindolizin-8a(1H)-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted indolizine derivative.
Fluorination: Introduction of the fluorine atom is achieved through a fluorination reaction using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Reduction: The reduction of the intermediate compound is carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions and scalable processes to ensure high yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
((2R,8AS)-2-fluorohexahydroindolizin-8a(1H)-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form different derivatives using reducing agents such as LiAlH4 or NaBH4.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like amines or thiols
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
((2R,8AS)-2-fluorohexahydroindolizin-8a(1H)-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the biological activity and mechanism of action of fluorinated compounds.
Industrial Applications: The compound is investigated for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ((2R,8AS)-2-fluorohexahydroindolizin-8a(1H)-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The compound may modulate enzyme activity or receptor binding, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2R,8aS)-2-hydroxyhexahydro-8a(1H)-indolizinecarboxylic acid
- (2R,8aS)-2-methylhexahydroindolizine
Uniqueness
((2R,8AS)-2-fluorohexahydroindolizin-8a(1H)-yl)methanol is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C9H16FNO |
|---|---|
Molecular Weight |
173.23 g/mol |
IUPAC Name |
[(2R,8aS)-2-fluoro-2,3,5,6,7,8-hexahydro-1H-indolizin-8a-yl]methanol |
InChI |
InChI=1S/C9H16FNO/c10-8-5-9(7-12)3-1-2-4-11(9)6-8/h8,12H,1-7H2/t8-,9+/m1/s1 |
InChI Key |
KHJIAOCBKYHZQF-BDAKNGLRSA-N |
Isomeric SMILES |
C1CCN2C[C@@H](C[C@@]2(C1)CO)F |
Canonical SMILES |
C1CCN2CC(CC2(C1)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one bis(2-hydroxyethanesulfonate)](/img/structure/B14904213.png)
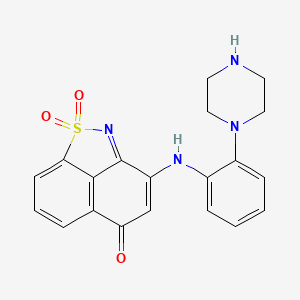

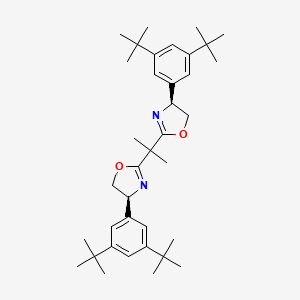
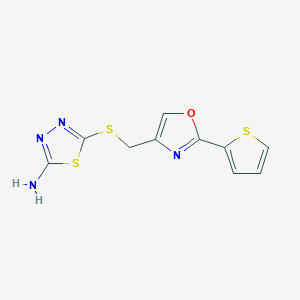
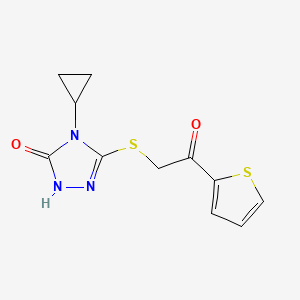
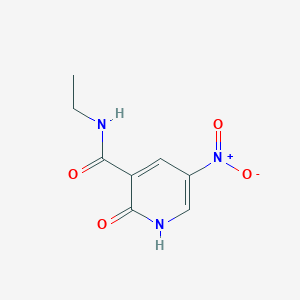
![(1R,7R,8R,18R)-8-hydroxy-5,5,7,8-tetramethyl-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-ene-3,9-dione](/img/structure/B14904272.png)
